[2-[[1-(3,5-Ditert-butylbenzoyl)oxynaphthalen-2-yl]methyl]naphthalen-1-yl] 3,5-ditert-butylbenzoate
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Overview
Description
[2-[[1-(3,5-Ditert-butylbenzoyl)oxynaphthalen-2-yl]methyl]naphthalen-1-yl] 3,5-ditert-butylbenzoate is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features multiple aromatic rings and tert-butyl groups, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[[1-(3,5-Ditert-butylbenzoyl)oxynaphthalen-2-yl]methyl]naphthalen-1-yl] 3,5-ditert-butylbenzoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as naphthalene derivatives and 3,5-ditert-butylbenzoic acid. These intermediates undergo esterification and Friedel-Crafts acylation reactions under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity. Quality control measures, including chromatography and spectroscopy, are employed to monitor the production process.
Chemical Reactions Analysis
Types of Reactions
[2-[[1-(3,5-Ditert-butylbenzoyl)oxynaphthalen-2-yl]methyl]naphthalen-1-yl] 3,5-ditert-butylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce halogens, nitro groups, or alkyl groups into the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, [2-[[1-(3,5-Ditert-butylbenzoyl)oxynaphthalen-2-yl]methyl]naphthalen-1-yl] 3,5-ditert-butylbenzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
The compound’s potential biological activity is of interest in drug discovery and development. Researchers investigate its interactions with biological targets, such as enzymes and receptors, to identify potential therapeutic applications.
Medicine
In medicine, the compound may be explored for its pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. Preclinical studies and clinical trials are conducted to evaluate its efficacy and safety.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications, including electronics and aerospace.
Mechanism of Action
The mechanism of action of [2-[[1-(3,5-Ditert-butylbenzoyl)oxynaphthalen-2-yl]methyl]naphthalen-1-yl] 3,5-ditert-butylbenzoate involves its interaction with molecular targets, such as enzymes and receptors. The compound’s aromatic rings and tert-butyl groups facilitate binding to these targets, modulating their activity and triggering specific biological responses. Pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: A non-phthalate plasticizer used in PVC plastics.
Dichloroaniline: An aniline derivative used in the production of dyes and herbicides.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
Uniqueness
[2-[[1-(3,5-Ditert-butylbenzoyl)oxynaphthalen-2-yl]methyl]naphthalen-1-yl] 3,5-ditert-butylbenzoate stands out due to its complex structure, which combines multiple aromatic rings and tert-butyl groups. This unique arrangement enhances its stability and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
[2-[[1-(3,5-ditert-butylbenzoyl)oxynaphthalen-2-yl]methyl]naphthalen-1-yl] 3,5-ditert-butylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H56O4/c1-48(2,3)38-26-36(27-39(30-38)49(4,5)6)46(52)54-44-34(23-21-32-17-13-15-19-42(32)44)25-35-24-22-33-18-14-16-20-43(33)45(35)55-47(53)37-28-40(50(7,8)9)31-41(29-37)51(10,11)12/h13-24,26-31H,25H2,1-12H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMZHVOPBSQGPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)OC2=C(C=CC3=CC=CC=C32)CC4=C(C5=CC=CC=C5C=C4)OC(=O)C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H56O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
733.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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